(R)-(-)-2-Heptyl isothiocyanate

Übersicht

Beschreibung

“®-(-)-2-Heptyl isothiocyanate” belongs to a class of compounds known as isothiocyanates (ITCs). ITCs are bioactive products resulting from enzymatic hydrolysis of glucosinolates, which are abundant secondary metabolites in the botanical order Brassicales . They are known for their strong biological activity, particularly against cancer, cardiovascular and neurodegenerative diseases . They act as naturally-produced antimicrobial agents, inducing self-defense mechanisms to prevent the development of plant infections and to ensure food preservation .

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .Molecular Structure Analysis

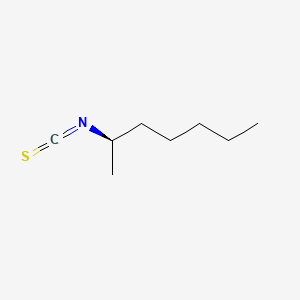

Isothiocyanates have a general structure of R–N=C=S . The molecular docking studies were performed with the crystal structure of the human recombinant α-1B/β-3 tubulin heterodimer used as a receptor . Models of the isothiocyanate structures were prepared in ChemBio3D 12.0 and optimized with the MM2 force field .Chemical Reactions Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine (e.g. aniline) and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate .Physical And Chemical Properties Analysis

Isothiocyanates are absorbed across intestinal cell membranes by passive diffusion and bind reversibly to plasma protein thiols by thiocarbamoylation . Free isothiocyanate enters cells and is converted to the glutathione conjugate by glutathione S-transferases (GSTs) .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

®-(-)-2-Heptyl isothiocyanate has shown promising anticancer properties. It works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the proliferation of various cancer cell lines. This compound has been studied for its potential to target specific pathways involved in cancer progression, making it a candidate for developing new anticancer therapies .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. It disrupts microbial cell membranes and inhibits the growth of pathogens, making it a potential candidate for developing new antimicrobial agents. Its effectiveness against antibiotic-resistant strains is particularly noteworthy .

Anti-inflammatory Effects

®-(-)-2-Heptyl isothiocyanate has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Potential

Research has indicated that ®-(-)-2-Heptyl isothiocyanate may have neuroprotective effects. It can protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be explored further for its potential in neuroprotective therapies .

Agricultural Uses

In agriculture, ®-(-)-2-Heptyl isothiocyanate can be used as a natural pesticide. Its antimicrobial and insecticidal properties help in protecting crops from pests and diseases, reducing the need for synthetic chemicals. This contributes to more sustainable agricultural practices.

These diverse applications highlight the potential of ®-(-)-2-Heptyl isothiocyanate in various fields of scientific research and its promise as a multifunctional compound.

Wirkmechanismus

Target of Action

Isothiocyanates, such as ®-(-)-2-Heptyl isothiocyanate, primarily target the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers .

Mode of Action

Isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2 . Nrf2 can then translocate to the nucleus and bind to the ARE . This interaction results in the modulation of the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body .

Biochemical Pathways

The primary biochemical pathway affected by isothiocyanates is the mercapturic acid pathway . Absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in this pathway, before being excreted in the urine . Isothiocyanates also downregulate CYP3A2 mRNA expression, as well as the activity of benzyloxyquinoline debenzylase, a marker of CYP3As .

Pharmacokinetics

The pharmacokinetic features of isothiocyanates include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They also exhibit reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of isothiocyanates, making them highly bioavailable at low dietary doses .

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .

Action Environment

The action of isothiocyanates can be influenced by environmental factors such as food processing and preparation . Glucosinolates, the precursors of isothiocyanates, are present in relatively high concentrations in cruciferous vegetables, but the amounts of isothiocyanates formed from glucosinolates in foods are variable and depend partly on these factors .

Safety and Hazards

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . They are in general noxious compounds (GHS05 and GHS08) and must be handled with care . Allyl isothiocyanate, a constituent of cruciferous vegetables, inhibits proliferation of human prostate cancer cells by causing G2/M arrest and inducing apoptosis .

Zukünftige Richtungen

Isothiocyanates have been used in small human clinical trials, either within food matrices or as single agents, against a variety of diseases ranging from cancer to autism . Results suggest an opportunity to incorporate them, or more likely preparations derived from their source plants, into larger human disease mitigation efforts . The context for the applications of these compounds and plants in evidence-based food and nutritional policy is also evaluated .

Eigenschaften

IUPAC Name |

(2R)-2-isothiocyanatoheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309174 | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-2-Heptyl isothiocyanate | |

CAS RN |

737000-93-0 | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Isothiocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

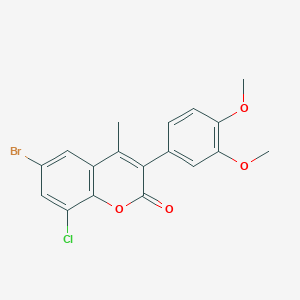

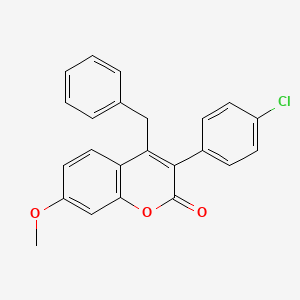

![4-[(2,4-Dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043041.png)